N-(氧杂环丁-2-基甲基)-4-[(8-氧代-6-硫代亚磺酰基-5H-[1,3]二氧杂环[4,5-g]喹唑啉-7-基)甲基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(oxolan-2-ylmethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide is a useful research compound. Its molecular formula is C22H21N3O5S and its molecular weight is 439.49. The purity is usually 95%.
BenchChem offers high-quality N-(oxolan-2-ylmethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(oxolan-2-ylmethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成与表征
- 喹唑啉酮衍生物,包括与查询化合物相关的复杂结构,是通过涉及关键前体(如邻氨基苯甲酰胺)的各种化学反应合成的。这些合成途径通常探索不同取代基的反应性,以产生具有潜在生物活性的新型化合物 (Chern 等,1988)。
抗菌和抗真菌活性
- 一些喹唑啉酮衍生物已被评估其抗菌和抗真菌特性。研究发现对多种细菌和真菌表现出显着活性的化合物,突显了喹唑啉酮类化合物在开发新型抗菌剂中的潜力 (Fawzy 等,2012)。
抗癌特性
- 喹唑啉酮衍生物也因其抗癌特性而受到研究。研究重点是合成对各种癌细胞系具有增强细胞毒性的化合物,为新型抗癌药物的设计提供了见解 (Nowak 等,2015)。
抗病毒活性
- 喹唑啉酮衍生物对呼吸道和生物防御病毒的抗病毒潜力已被探索。新合成的化合物已显示出抑制禽流感和其他病毒复制的功效,表明抗病毒药物开发的 promising 途径 (Selvam 等,2007)。
镇痛和抗炎活性
- 与 1,3,4-恶二唑连接的喹唑啉酮衍生物的研究调查了它们的镇痛和抗炎活性。某些化合物已证明具有有效活性,强调了喹唑啉酮类分子在疼痛和炎症管理中的治疗潜力 (Dewangan 等,2016)。
属性
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(oxolan-2-ylmethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide involves the reaction of 2-(oxolan-2-ylmethyl)aniline with 8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-7-carbaldehyde, followed by a series of reactions to form the final product.", "Starting Materials": [ "2-(oxolan-2-ylmethyl)aniline", "8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-7-carbaldehyde", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Benzoyl chloride", "N,N-Dimethylformamide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: 2-(oxolan-2-ylmethyl)aniline is reacted with 8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-7-carbaldehyde in the presence of sodium borohydride to form the corresponding imine.", "Step 2: The imine is then reduced with sodium borohydride to form the corresponding amine.", "Step 3: The amine is then acetylated with acetic anhydride to form the corresponding N-acetyl amine.", "Step 4: The N-acetyl amine is then reacted with benzoyl chloride in the presence of N,N-dimethylformamide to form the corresponding benzamide.", "Step 5: The benzamide is then reacted with hydrochloric acid to form the corresponding hydrochloride salt.", "Step 6: The hydrochloride salt is then treated with sodium hydroxide to form the free base.", "Step 7: The free base is then dissolved in methanol and ethyl acetate, and the resulting solution is washed with water to remove impurities.", "Step 8: The solvent is then evaporated to obtain the final product, N-(oxolan-2-ylmethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide." ] } | |
CAS 编号 |
688055-86-9 |
分子式 |
C22H21N3O5S |
分子量 |
439.49 |
IUPAC 名称 |
N-(oxolan-2-ylmethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
InChI |
InChI=1S/C22H21N3O5S/c26-20(23-10-15-2-1-7-28-15)14-5-3-13(4-6-14)11-25-21(27)16-8-18-19(30-12-29-18)9-17(16)24-22(25)31/h3-6,8-9,15H,1-2,7,10-12H2,(H,23,26)(H,24,31) |
InChI 键 |
ADZFDKVJIVVHHE-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。